1-(2-Furyl)ethanol-d3
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Overview
Description
1-(2-Furyl)ethanol-d3 is a deuterium-labeled analog of 1-(2-Furyl)ethanol. This compound is characterized by the presence of a furan ring attached to an ethanol group, with three deuterium atoms replacing three hydrogen atoms. The molecular formula for this compound is C6H5D3O2, and it has a molecular weight of 115.15 . This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Furyl)ethanol-d3 can be synthesized through several methods. One common approach involves the reduction of 2-furyl methyl ketone using deuterium-labeled reducing agents. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the reduction process .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and specialized equipment to ensure the purity and consistency of the product. The process may include multiple steps of purification, such as distillation and crystallization, to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Furyl)ethanol-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-furyl methyl ketone-d3 using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2-furyl methanol-d3, especially when using deuterium-labeled reducing agents.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Deuterium-labeled reducing agents, such as lithium aluminum deuteride.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogen substitution.
Major Products Formed:
Oxidation: 2-furyl methyl ketone-d3.
Reduction: 2-furyl methanol-d3.
Substitution: Various substituted furyl ethanol derivatives.
Scientific Research Applications
1-(2-Furyl)ethanol-d3 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Furyl)ethanol-d3 involves its interaction with various molecular targets and pathways. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its metabolic fate and interactions. The furan ring structure is known to exhibit various biological activities, including antimicrobial and anti-inflammatory effects . The compound’s mechanism of action is often studied using advanced analytical techniques, such as NMR and mass spectrometry, to elucidate its effects at the molecular level .
Comparison with Similar Compounds
1-(2-Furyl)ethanol-d3 can be compared with other similar compounds, such as:
1-(2-Furyl)ethanol: The non-deuterated analog, which shares similar chemical properties but lacks the isotopic labeling.
2-Furyl methyl ketone-d3: Another deuterium-labeled furan derivative, used in similar research applications.
2-Furyl methanol-d3: A reduced form of this compound, also used in metabolic and chemical studies.
Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. The isotopic labeling allows for detailed tracking and analysis in various scientific fields, making it a valuable tool for researchers .
Properties
CAS No. |
132331-94-3 |
---|---|
Molecular Formula |
C₆H₅D₃O₂ |
Molecular Weight |
115.15 |
Synonyms |
α-(Methyl-d3)-2-furanmethanol |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.